4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide
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Overview
Description
4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide involves multiple steps, typically starting with the preparation of intermediate compounds that contain trifluoromethyl groups. Common synthetic routes include radical trifluoromethylation, which involves the addition of trifluoromethyl radicals to carbon-centered intermediates . Industrial production methods often utilize advanced techniques to ensure high yield and purity, such as controlled reaction conditions and the use of specialized catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the target’s conformation and function .
Comparison with Similar Compounds
Compared to other similar compounds, 4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide stands out due to its multiple trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. Similar compounds include:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.
Fluorinated hydrazones: These compounds have similar hydrazone functional groups but may lack the extensive trifluoromethyl substitution.
The unique combination of functional groups in this compound makes it particularly valuable in various applications .
Properties
IUPAC Name |
(Z)-4,4,4-trifluoro-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F9N3O2/c19-16(20,21)9-3-1-5-11(7-9)28-15(32)13(14(31)18(25,26)27)30-29-12-6-2-4-10(8-12)17(22,23)24/h1-8,31H,(H,28,32)/b14-13-,30-29? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZFSLKDSWRZIO-WDDOPMHVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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